(S)-1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H19F2NO4 and its molecular weight is 279.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of complex molecules. It serves as a building block in the synthesis of various organic compounds due to its reactive sites and structural features. For instance, it has been utilized in the synthesis of Schiff base compounds through reactions with aromatic aldehydes, leading to the formation of compounds characterized by their crystal and molecular structure through X-ray crystallographic analysis and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021). These compounds exhibit interesting properties such as intramolecular hydrogen bonding, which plays a significant role in stabilizing their molecular and crystal structure, demonstrating the potential of this compound in facilitating the synthesis of structurally complex and stable molecules.
Reactivity and Mechanistic Insights
Research involving this compound also provides valuable insights into the reactivity and mechanisms of organic transformations. Studies on reactions involving similar structures have led to the development of efficient synthetic pathways for producing a variety of functionalized compounds. For example, research on the reactivity of similar dihydropyridine compounds with trifluoroacetic acid has shed light on mechanisms involving elimination reactions and UV-induced transformations, offering a deeper understanding of the chemical behavior of pyridine and pyrrolidine derivatives (Görlitzer & Baltrusch, 2000). Such mechanistic studies are essential for the design of novel synthetic routes and for the optimization of reaction conditions in organic synthesis.
Catalysis and Synthetic Applications
The compound and its derivatives find applications in catalysis, where they are used in the development of new catalytic systems for organic transformations. Research has focused on the use of phosphine catalysts for [4 + 2] annulation reactions, demonstrating the utility of pyrrolidine derivatives in facilitating regioselective and diastereoselective synthesis of tetrahydropyridines, highlighting the importance of this compound in the creation of highly functionalized molecules with potential applications in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-12(13,14)7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNMGOSQTYXYGN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.